
Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with two aminophenyl groups and an ethyl ester group. Its molecular formula is C22H28N2O2, and it is known for its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate typically involves a multi-step process. One common method includes the reaction of cyclohexanone with aniline to form 4,4-bis(4-aminophenyl)cyclohexane. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens or sulfonic acids under acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Applications De Recherche Scientifique
Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of high-performance polymers and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
4,4’-Cyclohexylidenebis(aniline): Similar structure but lacks the ethyl ester group.
4,4’-Cyclohexylidenebis(phenol): Contains hydroxyl groups instead of amino groups.
Bisphenol A (BPA): Similar cyclohexane core but different substituents.
Uniqueness: Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate is unique due to its combination of amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various fields .
Propriétés
Numéro CAS |
601490-36-2 |
|---|---|
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20(24)15-11-13-21(14-12-15,16-3-7-18(22)8-4-16)17-5-9-19(23)10-6-17/h3-10,15H,2,11-14,22-23H2,1H3 |
Clé InChI |
KQGCVHVWBJCIFP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


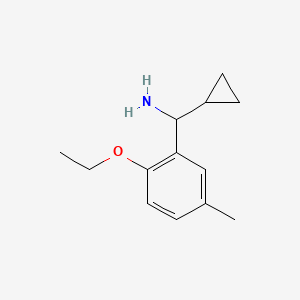
![4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine](/img/structure/B12576439.png)
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile](/img/structure/B12576453.png)
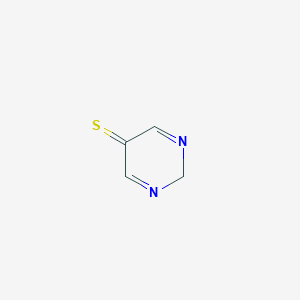
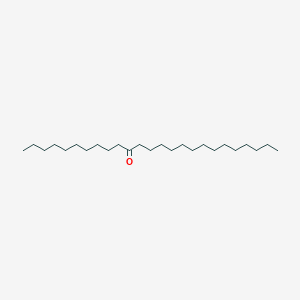


![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
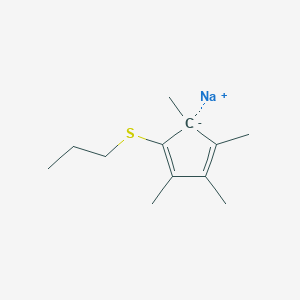
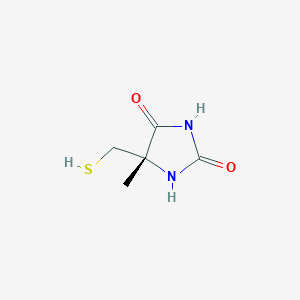
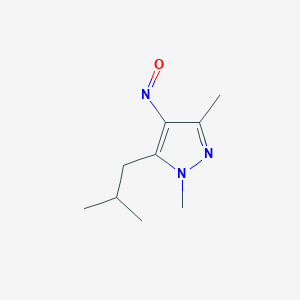

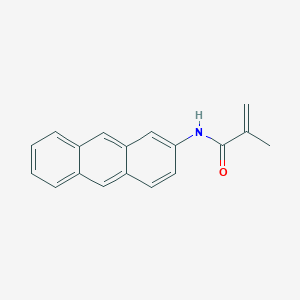
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
